molecular formula C5H2Cl4O3 B12669577 2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- CAS No. 154180-06-0

2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)-

Cat. No.: B12669577
CAS No.: 154180-06-0
M. Wt: 251.9 g/mol
InChI Key: PGMYOMBEABLCCK-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- is an organic compound belonging to the furanone family This compound is characterized by a furanone ring with a chlorine atom, a hydroxyl group, and a trichloromethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- typically involves the chlorination of 5-hydroxy-2(5H)-furanone. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of 2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- is scaled up using continuous flow reactors. This allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The trichloromethyl group can be reduced to a methyl group.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-chloro-5-oxo-5-(trichloromethyl)-2(5H)-furanone.

    Reduction: Formation of 3-chloro-5-hydroxy-5-methyl-2(5H)-furanone.

    Substitution: Formation of 3-substituted-5-hydroxy-5-(trichloromethyl)-2(5H)-furanone derivatives.

Scientific Research Applications

2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can disrupt cellular processes by interacting with key proteins and pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2(5H)-Furanone, 3-chloro-5-hydroxy-5-methyl-
  • 2(5H)-Furanone, 3-chloro-5-oxo-5-(trichloromethyl)-
  • 2(5H)-Furanone, 3-bromo-5-hydroxy-5-(trichloromethyl)-

Uniqueness

2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- is unique due to the presence of both a hydroxyl group and a trichloromethyl group on the furanone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

154180-06-0

Molecular Formula

C5H2Cl4O3

Molecular Weight

251.9 g/mol

IUPAC Name

3-chloro-5-hydroxy-5-(trichloromethyl)furan-2-one

InChI

InChI=1S/C5H2Cl4O3/c6-2-1-4(11,5(7,8)9)12-3(2)10/h1,11H

InChI Key

PGMYOMBEABLCCK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)OC1(C(Cl)(Cl)Cl)O)Cl

Origin of Product

United States

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